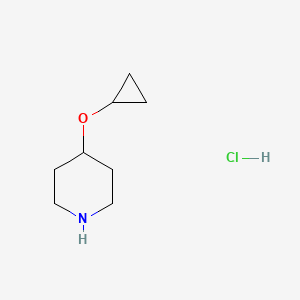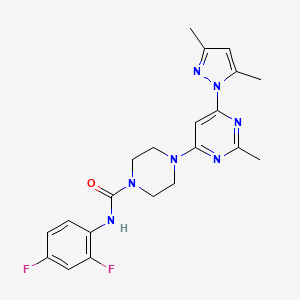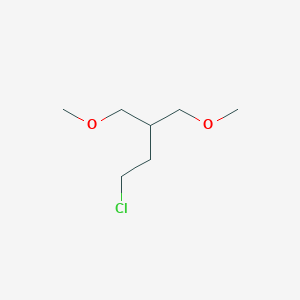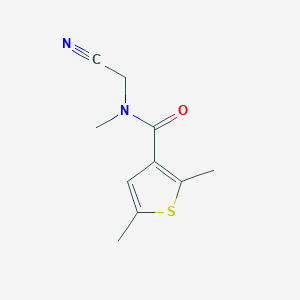![molecular formula C12H15ClN2O3 B2764392 N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide CAS No. 102677-66-7](/img/structure/B2764392.png)
N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the acetylamino, methoxy, and chloroacetamide groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Receptor Interaction Profiles of Novel Psychoactive Substances
A study by Rickli et al. (2015) characterized the receptor binding profiles of NBOMe drugs, which include N-2-methoxybenzyl-phenethylamines, compared with their 2C drug analogs and LSD. The research aimed to understand the pharmacological properties of these psychoactive substances, specifically their interactions with serotonergic, dopaminergic, adrenergic, and histaminergic receptors, as well as monoamine transporters. This type of research underscores the interest in understanding how modifications in chemical structures (such as methoxybenzyl groups) influence receptor affinity and activity, which could be relevant for the study of N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide in a scientific research context (Rickli et al., 2015).
Metabolism of Chloroacetanilide Herbicides
Coleman et al. (1999) investigated the metabolism of alachlor, a chloroacetanilide herbicide, in human liver microsomes and identified cytochrome P450 isoforms responsible for its metabolism. This research highlights the significance of understanding the metabolic pathways of chloroacetamide compounds in humans, potentially offering insights into the metabolism and biochemical interactions of similar compounds, including N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide (Coleman et al., 1999).
Synthesis and Evaluation of Indomethacin Derivatives as COX-2 Targeted Imaging Agents
Research by Uddin et al. (2009) on the synthesis and evaluation of iodinated indomethacin derivatives for selective inhibition of COX-2 and potential in vivo imaging provides an example of how specific chemical modifications can tailor compounds for particular biological targets or diagnostic purposes. Although not directly related, this study exemplifies the broader scientific interest in modifying chemical structures for specific research applications, which may apply to the design and application of N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide (Uddin et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(5-acetamido-2-methoxyphenyl)methyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-8(16)15-10-3-4-11(18-2)9(5-10)7-14-12(17)6-13/h3-5H,6-7H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTHUWPKFACMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid](/img/no-structure.png)
![4-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2764315.png)

![3-[[2-(4-Fluorophenoxy)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B2764319.png)




![5-(4-acetylpiperazin-1-yl)-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764325.png)



